N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide
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Overview
Description
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide typically involves the condensation of 3-methylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new substituents, leading to a variety of derivative compounds.
Scientific Research Applications
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-ethoxyphenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamines
Uniqueness
N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities or chemical properties, making it valuable for targeted research and development efforts.
Properties
Molecular Formula |
C19H21N3O5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H21N3O5/c1-12-6-5-7-14(8-12)21-18(23)19(24)22-20-11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
YPZDJSBPLLBWIM-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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